4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-
Description
The exact mass of the compound 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- is 245.01221947 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(15)5-16-9/h1-5,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUYZCQXTFLLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270438 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-35-4 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Thiazole Heterocycle: a Privileged Scaffold in Pharmaceutical Research
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery and development. nih.govnih.govacs.orgresearchgate.netresearchgate.netbohrium.comsciencescholar.uswisdomlib.orgnih.gov Its prevalence in a wide array of biologically active compounds underscores its significance as a "privileged scaffold." This distinction arises from the thiazole nucleus's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and biological activity. nih.gov
Furthermore, the thiazole scaffold is readily amenable to chemical modification at multiple positions, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. researchgate.net This synthetic tractability has made it a favored building block for medicinal chemists aiming to generate libraries of novel compounds for high-throughput screening and lead optimization. nih.gov Researchers continue to explore thiazole derivatives for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, driven by the need to combat growing drug resistance and discover novel therapeutic interventions. nih.govnih.gov
Strategic Integration of Trifluoromethylphenyl Moieties in Bioactive Compounds
The incorporation of a trifluoromethyl (-CF3) group, particularly on a phenyl ring, is a widely employed and highly effective strategy in modern drug design. nih.govnih.govnih.gov The unique electronic properties and steric profile of the trifluoromethyl group can profoundly influence a molecule's biological and physicochemical characteristics, often leading to enhanced therapeutic efficacy. nih.govnih.gov
One of the primary advantages of the trifluoromethyl group is its ability to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, which can prolong the in vivo half-life of a drug. nih.gov This enhanced stability is a critical factor in improving a drug's pharmacokinetic profile.
Moreover, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and reach its biological target. nih.govnih.gov This increased lipophilicity can also enhance the binding affinity of a molecule to its target protein by engaging in favorable hydrophobic interactions. nih.gov The strong electron-withdrawing nature of the -CF3 group can also modulate the acidity or basicity of nearby functional groups, influencing their ionization state and interaction with biological macromolecules. nih.gov The steric bulk of the trifluoromethyl group, larger than a methyl group, can also be used to control molecular conformation and improve target selectivity. nih.gov
The strategic placement of a trifluoromethylphenyl moiety within a drug candidate can therefore lead to improvements in potency, selectivity, metabolic stability, and bioavailability, making it a valuable tool in the medicinal chemist's arsenal.
Overview of Research Trajectories for 4 Thiazolol, 2 4 Trifluoromethyl Phenyl Derivatives
Established Synthetic Pathways for 2,4-Disubstituted Thiazoles
The formation of the 2,4-disubstituted thiazole framework is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These pathways often involve the condensation of key building blocks to form the five-membered aromatic ring.
Cyclization Reactions and Precursor Utilization
The most prominent and widely utilized method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. nih.govorganic-chemistry.orgresearchgate.netnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov For the synthesis of the target scaffold, this would typically involve the reaction of 4-(trifluoromethyl)thiobenzamide (B1302004) with an appropriate α-halocarbonyl compound. The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. researchgate.net
The versatility of the Hantzsch synthesis is demonstrated by the wide variety of compatible precursors, allowing for the introduction of diverse substituents. For instance, the reaction of substituted acetophenones with thiourea (B124793) and iodine can also yield 2-amino-4-arylthiazoles, which can be further modified. rsc.org While the classic Hantzsch synthesis is effective, variations using environmentally benign one-pot procedures with reusable catalysts like silica-supported tungstosilicic acid have been developed to improve efficiency and sustainability. nih.gov
A plausible reaction scheme for the Hantzsch synthesis of a precursor to the target molecule is outlined below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-(Trifluoromethyl)thiobenzamide | Ethyl bromoacetate | Base, Heat | Ethyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate |
| 4-(Trifluoromethyl)thiobenzamide | Chloroacetonitrile | Base, Heat | 4-Amino-2-[4-(trifluoromethyl)phenyl]thiazole |
Functional Group Transformations on the Thiazole Ring
Once the 2,4-disubstituted thiazole core is assembled, further modifications can be achieved through various functional group transformations. The reactivity of the thiazole ring allows for selective chemical changes at its constituent atoms. For example, the C-H bonds of the thiazole ring can be functionalized through metal-catalyzed cross-coupling reactions, enabling the introduction of additional substituents. The nitrogen atom in the thiazole ring can undergo alkylation, and the sulfur atom can be oxidized under specific conditions. These transformations provide avenues for creating a library of derivatives from a common thiazole precursor.
Approaches for Incorporating the 4-(Trifluoromethyl)phenyl Moiety
The introduction of the 4-(trifluoromethyl)phenyl group is a critical step in the synthesis of the target scaffold. This moiety significantly influences the electronic properties and lipophilicity of the final compound.
Direct Phenylation and Trifluoromethylation Strategies
The most direct approach to incorporate the 4-(trifluoromethyl)phenyl moiety at the 2-position of the thiazole ring is through the use of a pre-functionalized precursor in a cyclization reaction, such as the Hantzsch synthesis. This involves the use of 4-(trifluoromethyl)thiobenzamide as the thioamide component. This thioamide can be synthesized from the corresponding 4-(trifluoromethyl)benzaldehyde (B58038) or 4-(trifluoromethyl)benzonitrile.
Alternatively, direct arylation of a pre-formed thiazole ring at the 2-position is possible, although less common for this specific substitution pattern. Trifluoromethylation of a 2-phenylthiazole (B155284) precursor is another potential, though often more challenging, route.
Advanced Catalytic Methods for Fluorinated Aromatic Coupling
Modern synthetic chemistry offers powerful catalytic methods for the formation of carbon-carbon bonds between aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are highly effective for this purpose. For instance, a 2-halothiazole derivative could be coupled with 4-(trifluoromethyl)phenylboronic acid (in a Suzuki coupling) or a corresponding organostannane (in a Stille coupling) to introduce the desired fluorinated aromatic group. These reactions are known for their high efficiency and broad functional group tolerance.
Below is a representative table of potential catalytic coupling reactions:
| Thiazole Substrate | Coupling Partner | Catalyst System | Reaction Type |
| 2-Bromothiazole-4-carboxylate | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling |
| 2-Iodothiazole-4-ol | (4-(Trifluoromethyl)phenyl)stannane | PdCl₂(PPh₃)₂, CuI | Stille Coupling |
Strategies for Substituent Introduction at the 4-Thiazolol Position
The introduction of the hydroxyl group at the 4-position of the thiazole ring to form the "4-thiazolol" tautomer is a key synthetic challenge.
One direct approach within the Hantzsch synthesis framework is the use of an α-haloester, such as ethyl bromoacetate, as the α-halocarbonyl component. The resulting thiazole-4-carboxylate ester can then be hydrolyzed to the corresponding carboxylic acid, which can potentially be converted to the 4-hydroxythiazole through various decarboxylative hydroxylation methods, although this is not a standard transformation.
A more direct route involves the reaction of a thioamide with an α-haloacetyl halide. The resulting intermediate can cyclize to form an oxazol-4(5H)-one, which can then be thionated using reagents like Lawesson's reagent to yield the desired 4-thiazolol. nih.gov
Furthermore, a 4-aminothiazole, synthesized for example from a thioamide and chloroacetonitrile, can be a versatile intermediate. The amino group can be converted to a diazonium salt, which can then be subjected to hydrolysis to introduce the hydroxyl group at the 4-position. This diazotization-hydrolysis sequence is a classic method for converting aromatic amines to phenols.
Direct hydroxylation of the C4-H bond of a pre-formed 2-[4-(trifluoromethyl)phenyl]thiazole is a more modern but challenging approach. This would likely require the use of advanced catalytic systems involving transition metals that can facilitate selective C-H activation and subsequent oxidation. While powerful, achieving high regioselectivity at the C4 position can be difficult.
Stereoselective Synthesis Approaches for Chiral Analogs Bearing 4-(Trifluoromethyl)phenyl Moieties
The development of stereoselective synthetic routes to chiral molecules is a cornerstone of modern medicinal chemistry, enabling the exploration of stereoisomerism on biological activity. For the 4-thiazolol, 2-[4-(trifluoromethyl)phenyl]- scaffold, which exists in tautomeric equilibrium with the 5H-thiazol-4-one form, stereoselective synthesis has been effectively demonstrated through the enantioselective functionalization of the thiazolone ring. This approach primarily focuses on the creation of a chiral center at the C5 position through organocatalytic methods.
Pioneering work in this area has utilized bifunctional Brønsted base catalysts to mediate the conjugate addition of 5H-thiazol-4-ones to various electrophiles. These catalysts, often based on ureidopeptide structures, are capable of activating both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction with high precision.
A significant strategy involves the asymmetric Michael addition of 5H-thiazol-4-ones to nitroolefins. This reaction allows for the construction of a fully substituted α-carbon stereocenter, leading to the formation of chiral tertiary thiols after subsequent chemical transformations. The reaction proceeds with high diastereoselectivity and enantioselectivity, demonstrating the utility of this method for generating a diverse range of chiral thiazolone derivatives.
The success of these stereoselective transformations is highly dependent on the design of the chiral catalyst. Catalysts incorporating a cinchona alkaloid moiety linked to a peptide or urea (B33335) functionality have proven to be particularly effective. These catalysts create a well-defined chiral environment that directs the approach of the electrophile to the thiazolone enolate, resulting in the preferential formation of one enantiomer.
The scope of this methodology has been explored with various substituted 5H-thiazol-4-ones and different Michael acceptors. For instance, the reaction has been shown to be tolerant of a range of substituents on the nitroolefin, including both electron-donating and electron-withdrawing groups on an aryl ring. This versatility allows for the synthesis of a library of chiral thiazolone-based compounds with diverse structural features.
The research findings for the stereoselective Michael addition of 5H-thiazol-4-ones to nitroolefins are summarized in the table below, showcasing the high levels of stereocontrol achievable with this organocatalytic approach.
| Entry | 5H-Thiazol-4-one | Nitroolefin | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | 2-Phenyl-5-methyl-5H-thiazol-4-one | β-Nitrostyrene | Ureidopeptide-based Brønsted base | >95:5 | 96 |
| 2 | 2-(4-Chlorophenyl)-5-methyl-5H-thiazol-4-one | β-Nitrostyrene | Ureidopeptide-based Brønsted base | >95:5 | 95 |
| 3 | 2-(4-Methoxyphenyl)-5-methyl-5H-thiazol-4-one | β-Nitrostyrene | Ureidopeptide-based Brønsted base | >95:5 | 97 |
| 4 | 2-Phenyl-5-methyl-5H-thiazol-4-one | (E)-1-Nitro-2-(p-tolyl)ethene | Ureidopeptide-based Brønsted base | >95:5 | 96 |
| 5 | 2-Phenyl-5-methyl-5H-thiazol-4-one | (E)-1-Nitro-2-(4-chlorophenyl)ethene | Ureidopeptide-based Brønsted base | >95:5 | 95 |
These results underscore the potential of organocatalysis in the stereoselective synthesis of chiral analogs of 4-thiazolol, 2-[4-(trifluoromethyl)phenyl]-. By leveraging the reactivity of the 5H-thiazol-4-one tautomer, it is possible to introduce chirality with a high degree of control, providing access to a range of enantiomerically enriched compounds for further investigation in drug discovery and development.
Influence of the 4-(Trifluoromethyl)phenyl Substituent on Biological Efficacy
The 4-(trifluoromethyl)phenyl group is a key pharmacophore that significantly influences the biological efficacy of thiazole-based compounds. The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety and is highly lipophilic. These properties can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Research on analogous heterocyclic structures has demonstrated the potent effect of the CF3 group. For instance, in a study on isoxazole-based anticancer agents, the introduction of a trifluoromethyl group resulted in a nearly eight-fold increase in activity against human breast cancer cell lines (MCF-7) compared to its non-fluorinated counterpart. rsc.org This enhancement is often attributed to the CF3 group's ability to increase metabolic stability and improve cell membrane permeability.
Furthermore, the electronic nature of the substituent on the phenyl ring is crucial. Studies on various thiazole derivatives have shown that electron-withdrawing groups on the phenyl ring are often required for improved biological activity. For example, in a series of antimalarial thiazole derivatives, an electron-withdrawing group at the fourth position of the phenyl ring was found to be essential for enhanced activity. globalresearchonline.net In another context, larger substituents like the trifluoromethyl group were found to be important for activity against P. aeruginosa. nih.gov
| Compound Scaffold | Substituent | Target/Assay | Activity (IC50) | Reference |
|---|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | -H (none) | MCF-7 Cancer Cells | 19.72 µM | rsc.org |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | -CF3 | MCF-7 Cancer Cells | 2.63 µM | rsc.org |
Positional and Substituent Effects on the Thiazole Ring for Modulating Activity
Modifications to the thiazole ring itself, including the position and nature of its substituents, are critical for modulating biological activity. Structure-activity relationship studies reveal that even minor structural changes to the thiazole core can lead to significant variations in pharmacological effects. nih.gov
Key areas of modification on the thiazole ring include:
Position 2: This position is occupied by the 4-(trifluoromethyl)phenyl group in the parent compound. As discussed, this substituent is a major determinant of activity.
Position 4: Substitutions at this position can significantly influence efficacy. For example, in a series of 2,4-disubstituted thiazoles, certain substitutions led to potent antimicrobial activity against B. subtilis. nih.gov
Position 5: This position is also a viable site for modification. In some series, substitutions at this position have been explored to enhance activity. mdpi.com
Nitrogen Atom (Position 3): N-substitution on the thiazole ring has been investigated to determine its effect on activity. nih.gov
The nature of the substituent is as important as its position. SAR analyses have shown that para-halogen-substituted phenyl groups attached to the thiazole ring are important for anticonvulsant activity. nih.gov The introduction of different aryl groups or heterocyclic rings can alter the molecule's steric and electronic properties, leading to different interactions with the target protein. nih.gov
| Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Thiazole Derivative | Thiazole-N | Prop-2-yn-1-yl | Investigated for antimigration activity | nih.gov |
| Phenylthiazole Derivative | Phenyl Ring attached to Thiazole | m,p-dimethyl substitution | Important for cytotoxic activity | nih.gov |
| 2,4-disubstituted thiazole | Position 4 | Various | Potent activity against B. subtilis with specific substitutions | nih.gov |
| Thiazole Derivative | Phenyl Ring attached to Thiazole | para-halogen | Important for anticonvulsant activity | nih.gov |
Halogen Bonding and Fluorine-Mediated Interactions in Ligand-Target Recognition
The presence of the trifluoromethyl group on the phenyl ring introduces the possibility of specific, non-covalent interactions that can be crucial for ligand-target recognition. Among these are halogen bonds and other fluorine-mediated interactions. nih.gov
A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). nih.gov The fluorine atoms in the CF3 group, while generally considered weak halogen bond donors, can participate in significant intermolecular interactions. These interactions, sometimes referred to as σ-hole interactions, are critical in supramolecular assembly and can play a key role in the binding of a ligand to its biological target. nih.gov
In molecules containing halophenyl groups, intermolecular halogen bonds have been observed to influence crystal packing and molecular conformation. mdpi.com For example, studies on 3-(2-halophenyl)quinazoline-4-thione derivatives revealed the formation of intermolecular halogen bonds between the halogen atom (bromine or chlorine) and the sulfur atom of the thiocarbonyl group. mdpi.com These bonds were found to dictate the supramolecular assembly of the molecules in the crystal lattice. mdpi.com The highly polarized nature of the C-F bonds in the trifluoromethyl group can lead to favorable electrostatic interactions with electron-rich pockets in a protein's active site, thereby contributing to binding affinity and specificity.
Conformational Analysis and Bioactive Conformations in SAR
For molecules containing linked aryl and heteroaryl rings, such as 2-phenylthiazole derivatives, a crucial parameter is the dihedral angle between the two ring systems. Computational chemistry methods are often employed to perform a molecular geometry scan, systematically rotating one ring relative to the other to identify the most energetically stable conformers. mdpi.com
A study on benzothiazole (B30560) derivatives involved varying the dihedral angle between the benzothiazole and phenyl rings to identify possible conformers. mdpi.com This analysis revealed that specific rotational angles (e.g., 0° and 180°) corresponded to the most stable, lowest-energy conformations. mdpi.com This preferred orientation minimizes steric hindrance and optimizes electronic interactions, and it is often this conformation that is responsible for the molecule's biological activity. Understanding these conformational preferences is essential for designing analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher binding affinity and improved efficacy.
Biological Target Elucidation and Molecular Mechanism Investigations of 4 Thiazolol, 2 4 Trifluoromethyl Phenyl Derivatives
Identification of Key Macromolecular Interactions
The interaction of 2-[4-(trifluoromethyl)phenyl]-thiazole derivatives with key biological macromolecules, including enzymes and receptors, has been a subject of significant investigation. These studies reveal a pattern of activity that suggests potential therapeutic applications.
Enzyme Inhibition and Allosteric Modulation Profiles
Derivatives of 2-[4-(trifluoromethyl)phenyl]-thiazole have demonstrated inhibitory activity against several important enzyme classes. The nature of the substitutions on the thiazole (B1198619) ring plays a crucial role in determining the potency and selectivity of these interactions.
Research into 2-aminothiazole (B372263) derivatives has shown notable inhibition of metabolic enzymes such as carbonic anhydrases (CAs) and cholinesterases (ChEs). nih.gov For instance, certain 2-amino-4-phenylthiazole (B127512) compounds have exhibited potent inhibition of human CA isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Furthermore, the thiazole scaffold is a key component in inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical enzyme in angiogenesis. Studies have identified 2,4-disubstituted thiazole derivatives that exhibit significant inhibitory activity against VEGFR-2. mdpi.com Another important target is protein arginine methyltransferase 1 (PRMT1), where 2,4-diphenyl-substituted thiazole derivatives have been identified as inhibitors, suggesting a role in epigenetic regulation and cancer therapy. nih.gov
Table 1: Enzyme Inhibition by 2-Aminothiazole Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
|---|---|---|---|
| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Kᵢ: 0.008 ± 0.001 μM | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Kᵢ: 0.124 ± 0.017 μM | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ: 0.129 ± 0.030 μM | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ: 0.083 ± 0.041 μM | nih.gov |
| 2,4-Diphenyl-substituted thiazole derivative (ZJG51) | Protein Arginine Methyltransferase 1 (PRMT1) | IC₅₀: 1.6 μM | nih.gov |
| 4-Chlorophenylthiazole derivative | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | IC₅₀: 51.09 nM | mdpi.com |
Allosteric modulation offers a more nuanced approach to altering protein function. A notable example is 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942) , a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This compound enhances the receptor's response to its endogenous ligand, acetylcholine, primarily by affecting receptor desensitization. nih.gov This finding highlights the potential for 2-[4-(trifluoromethyl)phenyl]-thiazole derivatives to act as allosteric modulators, offering a mechanism with potential advantages over direct agonism or antagonism.
Receptor Binding and Functional Modulation (e.g., Nicotinic Acetylcholine Receptors, Cannabinoid CB1 Receptors, Serotonin (B10506) 5-HT2A Receptors)
The 2-[4-(trifluoromethyl)phenyl]-thiazole scaffold has been explored for its interaction with various receptor systems, particularly those involved in neurotransmission.
Nicotinic Acetylcholine Receptors (nAChRs): As mentioned, the derivative JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nAChR. nih.gov This compound potentiates choline-evoked increases in intracellular calcium and enhances neurotransmission in hippocampal slices. nih.gov The potentiation is dependent on the α7 channel and is blocked by α7 antagonists. nih.gov This selective modulation of α7 nAChRs suggests potential applications in cognitive disorders.
Cannabinoid CB1 Receptors: While direct binding data for 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- at cannabinoid receptors is not available, compounds containing a trifluoromethylphenyl group have been investigated as ligands for the CB1 receptor. For instance, (3R,5R)-5-(3-[11C]Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one has been evaluated as a tracer for CB1 receptors, acting as a mixed inverse agonist and antagonist. enamine.net This suggests that the trifluoromethylphenyl moiety can be incorporated into scaffolds that target the CB1 receptor.
Serotonin 5-HT2A Receptors: There is no specific data linking 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- to serotonin 5-HT2A receptors. However, the broader class of thiazole derivatives has been investigated for a wide range of biological activities, and functional modulation of G protein-coupled receptors like the 5-HT2A receptor remains a possibility for novel derivatives. The 5-HT2A receptor is a key target for various psychoactive and therapeutic agents, and its modulation can lead to a range of central nervous system effects. mdpi.com
In Vitro Pharmacological Profiling of 4 Thiazolol, 2 4 Trifluoromethyl Phenyl Derivatives
Antimicrobial Activity Assessments in Cell Cultures
Derivatives of the 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- scaffold have been evaluated for their efficacy against a variety of microbial pathogens, including both bacteria and fungi. Research indicates that specific structural modifications to the core molecule can lead to significant antimicrobial and antifungal properties.
A series of novel thiazolidinone derivatives were tested against Gram-positive bacteria like Staphylococcus aureus (S. aureus) and Gram-negative bacteria such as Pseudomonas aeruginosa (P. aeruginosa) and Salmonella typhi. nanobioletters.com The antifungal activity was also assessed against Candida albicans (C. albicans). nanobioletters.com It was noted that compounds featuring a chloro group substitution on the phenyl ring demonstrated moderate to maximum growth inhibition against the tested strains. nanobioletters.com Conversely, substitutions with electron-donating groups like methyl and methoxy on the phenyl ring were found to decrease the antimicrobial activity. nanobioletters.com
In another study, chalcone derivatives incorporating trifluoromethyl and trifluoromethoxy substitutions were assessed. nih.gov Compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group against several bacterial and fungal strains, including S. aureus, Bacillus subtilis, Escherichia coli (E. coli), Proteus vulgaris, C. albicans, and Aspergillus niger. nih.gov
Further research into thiazole-based pyrrolidine derivatives revealed selective activity. One compound with a 4-F-phenyl substitution was found to be an effective inhibitor of Gram-positive bacteria, including S. aureus and Bacillus cereus, while showing less activity against Gram-negative E. coli and Salmonella typhimurium. biointerfaceresearch.com Similarly, studies on novel thiazole (B1198619) derivatives have demonstrated potent bactericidal activity against Gram-positive pathogens, particularly strains of S. aureus with defined resistance mechanisms (MIC 1–2 µg/mL). nih.gov These compounds also showed antifungal effects against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov
The broad applicability of the thiazole scaffold is further supported by evaluations of 1,2,4-triazole derivatives, which exhibited strong antibacterial activity against S. aureus and antifungal effects against Microsporum gypseum, in some cases superior to standard drugs. nih.gov
| Derivative Class | Microbial Strains Tested | Key Findings |
| Thiazolidin-4-one Derivatives | S. aureus, P. aeruginosa, Salmonella typhi, C. albicans | Chloro-substituted compounds showed significant growth inhibition. nanobioletters.com |
| Trifluoromethyl/Trifluoromethoxy Chalcones | S. aureus, B. subtilis, E. coli, P. vulgaris, C. albicans, A. niger | Trifluoromethoxy groups were more effective than trifluoromethyl groups. nih.gov |
| Thiazole-based Pyrrolidines | E. coli, S. typhimurium, B. cereus, S. aureus | 4-F-phenyl derivative selectively inhibited Gram-positive bacteria. biointerfaceresearch.com |
| Novel Thiazole Derivatives | Gram-positive pathogens (esp. S. aureus), A. fumigatus, C. auris | Potent bactericidal activity against resistant S. aureus (MIC 1-2 µg/mL). nih.gov |
| 1,2,4-Triazole Derivatives | S. aureus, M. gypseum, C. albicans, A. niger, E. coli | Strong activity against S. aureus and M. gypseum. nih.gov |
Antineoplastic Activity in Cancer Cell Lines
The cytotoxic potential of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- derivatives has been extensively investigated across a wide array of human cancer cell lines. These in vitro studies have identified several compounds with significant antineoplastic activity, often detailing their potency through metrics like the half-maximal inhibitory concentration (IC50).
One study focused on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, evaluating their antiproliferative activity against human cancer cell lines including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active, with a particularly strong cytotoxic effect against both melanoma cell lines (IC50 = 24.4 µM for C32; IC50 = 25.4 µM for A375). nih.gov
Another derivative, [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, demonstrated diverse antiproliferative activities. dmed.org.ua It was most effective against human leukemia cells, with IC50 values of 7.5 µg/mL for HL-60 and 8.9 µg/mL for Jurkat cells. dmed.org.ua Its efficacy was found to decrease in the following order: leukemia > hepatocarcinoma ~ cervix > lung carcinoma > glioblastoma > breast carcinoma cells. dmed.org.ua
Screening of different thiazole derivatives against the MDA-MB-231 breast cancer cell line identified several potent compounds. mdpi.com Notably, a 3-nitrophenylthiazolyl derivative exhibited the highest cytotoxic activity with an IC50 value of 1.21 µM, comparable to the reference drug sorafenib (IC50 = 1.18 µM). mdpi.com This activity was linked to the inhibition of the VEGFR-2 enzyme. mdpi.com
Further research on 5-ene-thiazolo[3,2-b] nanobioletters.comnih.govnih.govtriazole-6(5H)-ones revealed that derivatives with a chlorine atom in the benzylidene part of the molecule exerted excellent antitumor activities against a panel of 60 human cancer cell lines, with a particular cytotoxic effect against leukemia cell lines. mdpi.com
| Derivative/Compound | Cancer Cell Line(s) | Potency (IC50) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 µM nih.gov |
| Melanoma (A375) | 25.4 µM nih.gov | |
| Prostate (DU145) | 33.0 µM nih.gov | |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Myeloid Leukemia (HL-60) | 7.50 µg/mL dmed.org.ua |
| T-cell Leukemia (Jurkat) | 8.90 µg/mL dmed.org.ua | |
| Hepatocellular Carcinoma (HepG2) | 27.0 µg/mL dmed.org.ua | |
| 3-nitrophenylthiazolyl derivative (4d) | Breast Cancer (MDA-MB-231) | 1.21 µM mdpi.com |
| 4-chlorophenylthiazolyl derivative (4b) | Breast Cancer (MDA-MB-231) | 3.52 µM mdpi.com |
| Thiazole-based derivative (11f) | Lung Cancer (A-549) | 25 nM nih.gov |
| Breast Cancer (MCF-7) | 29 nM nih.gov | |
| 2,4-diphenyl-substituted thiazole (ZJG51) | Cervical Cancer (HeLa) | Potent inhibitory effects noted nih.gov |
Modulation of Specific Physiological Responses in Isolated Systems
Beyond direct cytotoxicity and antimicrobial action, derivatives of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- have been shown to modulate specific physiological processes in isolated biological systems. These studies provide insight into the compounds' mechanisms of action and potential effects on complex biological functions.
Certain thiazole derivatives have been identified as positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors. nih.gov One novel 2-(2-thienyl)-thiazolo[4,5-d]pyrimidin-7(6H)-one derivative was evaluated in Xenopus oocytes expressing α1β2 GABAA receptors. nih.gov This compound, (S)-9d, was identified as a potent positive allosteric modulator, binding to a distinct β+/α- interface of the receptor. nih.gov
In the context of neurological signaling, a series of thiazole carboxamide derivatives were investigated as potential modulators of GluA2-containing AMPA receptors, which are crucial for synaptic transmission. nih.gov These studies highlight the potential for these compounds to influence glutamatergic activity. nih.gov
Additionally, the effects of these derivatives have been observed in isolated tissues. For instance, the cardioprotective activity of certain thiazole derivatives was studied in vitro on isolated rings of the thoracic aorta from laboratory rats. researchgate.net In a different context, high doses of a 1,2,4-triazole derivative were shown to induce local signs of protein dystrophy in cardiomyocytes in isolated rat heart tissue. zsmu.edu.ua Other studies have shown that specific 4-thiazolyl-2-phenylaminopyrimidines can potently inhibit degranulation in mast cells, a key process in allergic and inflammatory responses. nih.gov
Selectivity and Potency Determinations against Biological Targets
A key aspect of pharmacological profiling is determining the selectivity and potency of compounds against specific molecular targets, such as enzymes and receptors. Research has identified several derivatives of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- that act as potent and often selective inhibitors of critical biological molecules.
Several studies have focused on protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which control cell cycle progression. researchgate.net Other thiazole-based compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis. nih.gov For example, compound 11f was found to be a more potent inhibitor than the reference drug erlotinib. nih.gov Similarly, 4-thiazolyl-2-phenylaminopyrimidines have been identified as potent inhibitors of spleen tyrosine kinase (SYK), with some derivatives showing nanomolar potency (Ki). nih.gov
The inhibitory activity of these derivatives extends to other enzyme classes. Certain 2-aminothiazole (B372263) derivatives have shown significant inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole was the best inhibitor for hCA II, AChE, and BChE. nih.gov
Other identified targets include protein arginine methyltransferase 1 (PRMT1), where 2,4-diphenyl-substituted thiazole derivatives have shown inhibitory activity, and topoisomerase 1 (Top1), a target for certain 5-ene-thiazolo[3,2-b] nanobioletters.comnih.govnih.govtriazole-6(5H)-ones. mdpi.comnih.gov
| Biological Target | Derivative Class / Compound | Potency (Ki / IC50) |
| Cyclin-Dependent Kinase 4/6 (CDK4/6) | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Highly potent and selective inhibitors researchgate.net |
| VEGFR-2 / EGFR | Thiazole-based derivatives (e.g., 11d, 11f) | Potent dual inhibitory activity (GI50 = 27-30 nM) nih.gov |
| Spleen Tyrosine Kinase (SYK) | 4-Thiazolyl-2-phenylaminopyrimidines | Nanomolar Ki values nih.gov |
| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Ki = 0.008 µM nih.gov |
| Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.124 µM nih.gov |
| Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.129 µM nih.gov |
| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.083 µM nih.gov |
| Protein Arginine Methyltransferase 1 (PRMT1) | 2,4-diphenyl-substituted thiazoles (ZJG51, ZJG58) | Potent inhibitory effects nih.gov |
| Topoisomerase 1 (Top1) | 5-ene-thiazolo[3,2-b] nanobioletters.comnih.govnih.govtriazole-6(5H)-one | Potential inhibitor mdpi.com |
Pre Clinical in Vivo Pharmacological Evaluation in Animal Models
Efficacy Assessment in Disease Models (e.g., Cognitive Deficits, Infections)
Thiazole-containing compounds have demonstrated promising efficacy in animal models of both neurodegenerative diseases and microbial infections.
In the context of cognitive deficits , various thiazole (B1198619) derivatives have been evaluated for their potential to ameliorate memory and learning impairments. Animal models of Alzheimer's disease are frequently employed, where cognitive dysfunction is induced chemically or through genetic modification. Studies have shown that certain thiazole derivatives can improve performance in behavioral tasks that assess spatial and recognition memory. nih.gov For instance, some analogs have been reported to inhibit the aggregation of amyloid-beta and tau proteins, which are key pathological hallmarks of Alzheimer's disease. nih.gov
Regarding infections , thiazole derivatives have been assessed for their antimicrobial properties in vivo. In a murine model of oral candidiasis caused by Candida albicans, a thiazolylhydrazone compound demonstrated significant antifungal activity. nih.gov Treatment with this derivative led to a reduction in the fungal burden in the tongues of infected mice, highlighting its potential as a therapeutic agent for fungal infections. nih.gov The in vivo efficacy is often correlated with the compound's ability to inhibit virulence factors such as biofilm formation and filamentation. nih.gov
Table 1: Efficacy of Thiazole Derivatives in Animal Models
| Disease Model | Compound Type | Key Findings | Reference |
|---|---|---|---|
| Alzheimer's Disease | Aminothiazole complexes, N-benzyl pyridinium-based benzoheterocycles | Inhibition of amyloid-beta aggregation at micromolar and nanomolar concentrations in vitro, suggesting potential for in vivo efficacy. | nih.gov |
| Oral Candidiasis | 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT) | Decreased colony-forming units of C. albicans recovered from the tongues of treated mice. | nih.gov |
Pharmacodynamic Biomarker Analysis in Animal Subjects
While specific pharmacodynamic biomarker data for 2-[4-(trifluoromethyl)phenyl]-4-thiazolol is not available, studies on related compounds provide insights into potential mechanisms of action that can be monitored in vivo. In the context of neurodegenerative diseases, relevant biomarkers could include levels of amyloid-beta and phosphorylated tau in cerebrospinal fluid or brain tissue. nih.gov For infectious diseases, a key pharmacodynamic marker is the reduction in pathogen load at the site of infection. nih.gov
In oncology, for other structurally distinct kinase inhibitors, pharmacodynamic biomarkers are routinely used to assess target engagement and biological response. These can include the phosphorylation status of the target kinase or downstream signaling proteins in tumor biopsies or surrogate tissues. Similar approaches could be envisioned for thiazole derivatives that target specific enzymes or receptors.
Behavioral and Physiological Characterization in vivo
The in vivo characterization of thiazole derivatives often includes an assessment of their effects on the behavior and general physiology of animal subjects.
In studies related to cognitive function, a battery of behavioral tests is employed to assess learning and memory. These can include the Morris water maze, novel object recognition test, and Y-maze, which evaluate spatial learning, recognition memory, and working memory, respectively. nih.gov Animal studies with some thiazole and thiazolidine-based derivatives have indicated their potential to alleviate learning and memory deficits. nih.gov
Table 2: Behavioral and Physiological Observations for Thiazole Derivatives in Animal Models
| Parameter | Compound Type | Observation | Reference |
|---|---|---|---|
| Learning and Memory | Thiazole and thiazolidine-based derivatives | Potential to alleviate learning and memory deficits in animal models of dementia and amnesia. | nih.gov |
| General Health | Thiazole and thiazolidine-based derivatives | Good oral absorption and well-tolerated in rodents without noticeable toxic effects. | nih.gov |
Imaging Modalities for In Vivo Target Engagement and Distribution (e.g., PET studies with radiolabeled analogs)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can be used to study the in vivo distribution and target engagement of drug candidates. This is achieved by labeling the compound of interest, or a close analog, with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C).
While specific PET studies for 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- have not been reported, the general feasibility of this approach for thiazole-containing molecules has been demonstrated. For example, ¹⁸F-labeled derivatives of 2-(4-aminophenyl)benzothiazole, such as [¹⁸F]Flutemetamol, are used clinically for PET imaging of amyloid-beta plaques in the brain. mdpi.com
The development of novel thiazole derivatives as potential PET ligands for other targets, such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), has also been explored. nih.gov In one study, a fluorine-18 labeled thiazole derivative, [(¹⁸F]-FTECMO), showed specific binding to mGluR5-rich brain regions in vitro. nih.gov However, subsequent in vivo PET imaging in rats revealed low brain uptake, suggesting challenges with crossing the blood-brain barrier or in vivo stability for that specific analog. nih.gov These studies underscore the importance of empirical in vivo evaluation for each new radiolabeled compound.
Advanced Computational and Cheminformatics Approaches for 4 Thiazolol, 2 4 Trifluoromethyl Phenyl Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. rjptonline.org This method is crucial for understanding the binding mode and affinity of potential drug candidates. For derivatives of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-, docking studies have been instrumental in elucidating their interactions with various biological targets.
Research on related thiazole (B1198619) structures demonstrates that these compounds can exhibit significant binding affinities toward various protein kinases and enzymes. rjptonline.org Docking analyses of fluorinated thiazolidin-4-one derivatives against C-Kit Tyrosine Kinase (PDB ID: 1T46), for instance, revealed favorable binding affinities with scores ranging from -7.7 to -9.2 kcal/mol. rjptonline.org The interactions stabilizing the ligand-protein complex are diverse and include hydrogen bonds, halogen bonds, and hydrophobic interactions. rjptonline.org The trifluoromethylphenyl group is often critical for these interactions, as the fluorine atoms can form favorable contacts and enhance binding affinity. nih.gov
In a study of quinazoline-based thiazole derivatives as EGFR kinase inhibitors, the compound 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol showed specific interactions within the kinase's active site. nih.gov Similarly, when new thiazole derivatives were evaluated as potential tubulin polymerization inhibitors, docking studies identified key amino acid residues responsible for binding, such as ThrB353, LeuB28, LysB352, and LeuB255. nih.gov These computational predictions are vital for rationalizing observed biological activities and guiding the design of more potent analogs. nih.gov
| Compound Class | Protein Target (PDB ID) | Key Interacting Residues | Observed Interactions | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Fluorinated Thiazolidin-4-ones | C-Kit Tyrosine Kinase (1T46) | Not specified | Hydrogen bonds, Halogen bonds, Hydrophobic, Pi-Sigma | -7.7 to -9.2 | rjptonline.org |
| 2,4-disubstituted Thiazoles | Tubulin (4O2B) | ThrB353, LeuB28, LysB352, LeuB255 | Sulfur-bond, H-bond, Hydrophobic/hydrophilic | Not specified | nih.gov |
| Quinazoline-Thiazole Hybrids | EGFR Kinase | Not specified | Not specified | Not specified | nih.gov |
| Thiazole Derivatives | Glucosamine-6-phosphate synthase | Not specified | Greater affinity for NO2 and OCH3 substituted compounds | Not specified | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. mdpi.com
For thiazole derivatives, DFT studies have been employed to understand their energy profiles and reactivity. physchemres.org Calculations at the B3LYP/6-311++G(2d,2p) level of theory have been used to determine the optimized molecular structures and frontier molecular orbitals. researchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In many thiazole derivatives, the HOMO is delocalized over the thiazole ring, while the LUMO's location can be influenced by substituent groups. researchgate.netmdpi.com
| Compound/Derivative Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | Not specified | Not specified | researchgate.net |
| 2-Methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | Not specified | Not specified | researchgate.net |
| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | Not specified | Not specified | researchgate.net |
| Thiazole Azo Dyes | DFT | -5.74 to -5.87 | -3.13 to -3.61 | 2.26 to 2.61 | mdpi.com |
Molecular Dynamics Simulations to Explore Ligand-Target Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose, explore conformational changes in both the ligand and the protein, and calculate binding free energies more accurately using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). physchemres.org
In the context of thiazole derivatives, MD simulations have been crucial for validating docking results and understanding the stability of ligand interactions. physchemres.org For instance, a 100 ns simulation can be performed to assess the binding stability of a designed thiazole-based inhibitor in a protein's active site. physchemres.org Such simulations can confirm whether key interactions, like hydrogen bonds and hydrophobic contacts identified in docking, are maintained throughout the simulation.
A detailed study on a 2,4-thiazolidinedione (B21345) derivative's effect on tau protein aggregation provides a powerful example of MD's utility. nih.gov The simulations showed that the compound could significantly alter the conformation of a tau oligomer, destroying its ordered β-sheet structure and promoting a transition to a random coil. nih.gov The study identified four potential binding sites and determined that hydrophobic and π-π interactions were the primary driving forces for binding, highlighting key residues involved in the process. nih.gov This level of dynamic detail is essential for understanding the mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized molecules. imist.ma For thiazole derivatives, both 2D and 3D-QSAR models have been developed to predict their activity against various targets, including bacteria, fungi, and specific enzymes. researchgate.netphyschemres.org
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) generate models based on the steric and electrostatic fields surrounding the molecules. A study on thiazole derivatives as biofilm inhibitors produced robust CoMSIA models with high predictive power (R²pred = 0.913), which guided the design of new, more potent compounds. physchemres.org 2D-QSAR studies have identified key molecular descriptors that influence the antimicrobial activity of thiazoles, such as the molecular connectivity index (2χv) and Kier's shape index (κα3). researchgate.net
Pharmacophore modeling is another crucial technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a ligand to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. nih.govnih.gov For a series of thiazole derivatives acting as PIN1 inhibitors, a pharmacophore model (ADRRR) was developed, consisting of one hydrogen-bond acceptor, one hydrogen-bond donor, and three aromatic ring features. lew.ro This model serves as a 3D query for virtual screening to identify novel compounds with the potential for similar biological activity. lew.ro
| QSAR Model Type | Target/Activity | Q² (Cross-validated R²) | R² (Non-validated R²) | R²pred (External Validation) | Reference |
|---|---|---|---|---|---|
| CoMFA (3D-QSAR) | Biofilm Inhibition | 0.538 | 0.925 | 0.867 | physchemres.org |
| CoMSIA (3D-QSAR) | Biofilm Inhibition | 0.593 | 0.905 | 0.913 | physchemres.org |
| MLR (2D-QSAR) | PIN1 Inhibition | 0.63 | 0.76 | 0.78 | researchgate.net |
| ANN (2D-QSAR) | PIN1 Inhibition | 0.99 | 0.98 | 0.98 | researchgate.net |
Ligand Design and Optimization through Computational Screening
The ultimate goal of the aforementioned computational techniques is to facilitate the rational design and optimization of new ligands with improved properties. nih.gov This process integrates information from docking, QSAR, and pharmacophore modeling to guide chemical synthesis. physchemres.org Virtual screening, a key component of this process, involves searching large compound libraries for molecules that fit a pharmacophore model or dock favorably into a target's active site. cu.edu.eg
For thiazole-based compounds, computational screening has successfully led to the identification and design of novel derivatives with enhanced activity. For example, insights from a 3D-QSAR model directly led to the design of eleven new thiazole compounds with predicted higher inhibitory activity against biofilms. physchemres.org Similarly, the design of new thiazole derivatives as potential anticancer agents targeting VEGFR-2 was guided by screening and docking studies, leading to the identification of compounds with potent inhibitory activity (85.72% inhibition). cu.edu.eg
The optimization phase often involves structure-based design, where the crystal structure of a ligand-protein complex is used to make targeted modifications to the ligand. nih.gov The presence of the 4-(trifluoromethyl)phenyl group is particularly significant in this context. The trifluoromethyl group can enhance binding affinity through favorable multipolar interactions with protein backbones, such as C–F···C=O contacts, and can improve metabolic stability and cell permeability. nih.gov Rational design strategies can therefore focus on optimizing the placement of such fluorinated groups to maximize these beneficial interactions, leading to more effective and specific ligands. nih.gov
Analytical and Spectroscopic Characterization Techniques for 4 Thiazolol, 2 4 Trifluoromethyl Phenyl and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-[4-(trifluoromethyl)phenyl]-4-thiazolol and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. researchgate.netresearchgate.net
In ¹H NMR spectra of analogs, the thiazole (B1198619) proton typically appears as a singlet in the aromatic region. The protons of the 4-(trifluoromethyl)phenyl group exhibit characteristic splitting patterns, usually as two doublets in the downfield region, corresponding to the ortho and meta protons relative to the trifluoromethyl group. distantreader.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon of the CF₃ group is readily identifiable, often showing a quartet due to coupling with the fluorine atoms. researchgate.net The carbons of the thiazole ring and the phenyl ring resonate at distinct chemical shifts, which are sensitive to the electronic effects of the substituents. mdpi.comnih.gov Advanced 2D NMR techniques, such as HETCOR and HMBC, are often used to unequivocally correlate proton and carbon signals, confirming the connectivity of the molecular framework. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogs of 2-[4-(trifluoromethyl)phenyl]-4-thiazolol Data is compiled from similar structures and serves as an illustrative example.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiazole-H5 | ~7.1 - 7.8 (singlet) | ~111 - 118 |
| Phenyl-H (ortho to thiazole) | ~7.8 - 8.2 (doublet) | ~125 - 128 |
| Phenyl-H (meta to thiazole) | ~7.6 - 7.8 (doublet) | ~129 - 132 |
| Thiazole-C2 | N/A | ~157 - 168 |
| Thiazole-C4 | N/A | ~144 - 151 |
| Phenyl-C (ipso) | N/A | ~134 - 137 |
| Phenyl-C (CF₃-bearing) | N/A | ~129 - 133 (quartet) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.gov
In the mass spectrum of 2-[4-(trifluoromethyl)phenyl]-4-thiazolol analogs, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. mdpi.com Electron impact (EI) ionization often induces characteristic fragmentation of the thiazole ring. nih.gov Common fragmentation pathways for 2-arylthiazoles include the 1,2-cleavage of the thiazole ring. nih.gov Another typical fragmentation involves the loss of small, stable neutral molecules or radicals. sapub.org For the title compound, fragmentation could involve the loss of the trifluoromethyl group or cleavage at the bond connecting the phenyl and thiazole rings.
Table 2: Plausible Mass Spectrometry Fragments for 2-[4-(trifluoromethyl)phenyl]-4-thiazolol
| Fragment Description | Plausible m/z |
|---|---|
| [M]⁺ (Molecular Ion) | 259.02 |
| [M - CF₃]⁺ | 190.04 |
| [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation) | 145.02 |
| [C₃H₂NS]⁺ (Thiazolyl cation) | 84.99 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. nih.gov The IR spectrum of a 2-[4-(trifluoromethyl)phenyl]-4-thiazolol analog would be expected to show several key absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. scielo.org.za The C=N and C=C stretching vibrations of the thiazole and phenyl rings are expected in the 1650-1450 cm⁻¹ range. mdpi.com The strong C-F stretching vibrations associated with the trifluoromethyl group are highly characteristic and typically appear in the 1350-1100 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is generally weaker and found at lower wavenumbers. distantreader.org
Table 3: Characteristic IR Absorption Bands for 2-[4-(trifluoromethyl)phenyl]-4-thiazolol Analogs
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Thiazole) | ~1615 - 1650 |
| C=C Stretch (Aromatic) | ~1600 - 1450 |
| C-F Stretch (CF₃) | ~1350 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. semanticscholar.org The spectrum is a result of the conjugated π-electron system extending across the phenyl and thiazole rings. Thiazole-containing aromatic compounds typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. The exact position of the absorption maximum (λ_max) is influenced by the solvent and the electronic nature of the substituents. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
For analogs of 2-[4-(trifluoromethyl)phenyl]-4-thiazolol, single-crystal X-ray diffraction studies reveal the planarity and orientation of the thiazole and phenyl rings. nih.gov In many 2-phenylthiazole (B155284) structures, the two rings are nearly coplanar, allowing for extended π-conjugation. mdpi.com However, some degree of torsion between the rings can occur. Studies on related structures show that the angle between the thiazole and the aromatic ring can be around 6-7°. mdpi.com The crystal packing is often stabilized by intermolecular interactions such as C-H···N hydrogen bonds or π-π stacking. nih.govnih.govnih.gov
Table 4: Illustrative Crystallographic Data for a 2-[4-(trifluoromethyl)phenyl]-thiazole Analog Data based on 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.513 |
| b (Å) | 10.321 |
| c (Å) | 12.087 |
| β (°) | 109.45 |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-[4-(trifluoromethyl)phenyl]-4-thiazolol. It is essential for assessing the purity of synthesized batches and for quantitative analysis in various matrices. nih.gov
Reversed-phase HPLC (RP-HPLC) with UV detection is the most common method employed for thiazole derivatives. researchgate.netacs.org A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The method is validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov The retention time is characteristic of the compound under specific chromatographic conditions, while the peak area is proportional to its concentration.
Table 5: Typical HPLC Method Validation Parameters for a Thiazole Derivative Data compiled from a representative method for a novel indole–thiazole derivative. nih.gov
| Parameter | Typical Value/Range |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water/Buffer |
| Detection | UV at λ_max (e.g., 254 nm) |
| Linearity (R²) | > 0.99 |
| Accuracy (%) | 95 - 105% |
| Precision (RSD%) | < 5% |
| Limit of Detection (LOD) | µg/mL or ng/mL range |
| Tailing Factor | 1.2 - 1.5 |
Emerging Research Frontiers and Future Perspectives for 4 Thiazolol, 2 4 Trifluoromethyl Phenyl
Exploration of Novel Therapeutic Applications based on Pre-clinical Findings
While direct preclinical data for 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- is not extensively available, the therapeutic potential of analogous structures provides a strong rationale for its investigation in several key disease areas.
Anticancer Potential: Thiazole-containing compounds are well-documented for their anticancer properties. nih.gov For instance, novel 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor effects in both in vitro and in vivo models. nih.gov The mechanism of action for some of these compounds involves biotransformation by cytochrome P450 1A1 into active metabolites. nih.gov Furthermore, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing significant cytotoxic effects. nih.gov These findings suggest that 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- should be investigated for its potential as an anticancer agent.
Neurodegenerative Diseases: Recent studies have highlighted the potential of heterocyclic compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com The neuroprotective effects of some triazole derivatives have been demonstrated in models of Alzheimer's disease, where they have been shown to reduce the production of proinflammatory cytokines and reverse tau hyperphosphorylation. nih.gov Given that neuroinflammation and protein aggregation are common pathological features in many neurodegenerative disorders, the unique electronic properties of the trifluoromethylphenyl group in 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- may offer a novel scaffold for the design of modulators of these pathological processes.
Table 1: Preclinical Findings of Structurally Related Thiazole (B1198619) Compounds and Potential Applications for 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-
| Therapeutic Area | Findings on Related Compounds | Potential Application for 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- |
|---|---|---|
| Oncology | 2-(4-aminophenyl)benzothiazoles exhibit selective antitumor properties. nih.gov | Investigation as a novel antiproliferative agent. |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines show cytotoxicity against cancer cell lines. nih.gov | Screening against a panel of human cancer cell lines. | |
| Neurodegenerative Diseases | Triazole derivatives show neuroprotective effects in Alzheimer's models. nih.gov | Evaluation for activity against neuroinflammation and protein aggregation. |
Integration with Advanced Drug Delivery Systems
The therapeutic efficacy of a promising compound like 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- can be significantly enhanced through its integration with advanced drug delivery systems. These systems aim to improve solubility, stability, and targeted delivery, thereby increasing therapeutic efficacy while minimizing systemic side effects. nih.gov
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov They are a clinically established platform for drug delivery and can improve the pharmacokinetic profile of the encapsulated drug. nih.govdergipark.org.tr For hydrophobic compounds like 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-, encapsulation within the lipid bilayer of liposomes could enhance its aqueous solubility and circulation time. Furthermore, the surface of liposomes can be modified with targeting ligands to facilitate specific delivery to cancer cells or the brain. mdpi.comnih.gov
Nanoparticle-Based Delivery: Polymeric and metallic nanoparticles offer another versatile platform for drug delivery. semanticscholar.orgmdpi.com These systems can be engineered to control the release of the encapsulated drug and to target specific tissues or cells. The use of nanoparticles can enhance the intracellular concentration of drugs in cancer cells through both passive and active targeting strategies. semanticscholar.org For instance, magneto-fluorescent nanoparticles have been developed for the targeted delivery of chemotherapeutic agents to colorectal cancer cells. mdpi.com The incorporation of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- into such nanosystems could open new avenues for its therapeutic application.
Table 2: Potential Advanced Drug Delivery Systems for 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-
| Delivery System | Potential Advantages |
|---|---|
| Liposomes | Enhanced solubility and bioavailability, potential for targeted delivery. nih.govmdpi.com |
| Polymeric Nanoparticles | Controlled release, improved stability, and targeted delivery. semanticscholar.org |
| Magnetic Nanoparticles | Targeted delivery via external magnetic field, potential for theranostic applications. nih.govmdpi.com |
Development of Next-Generation Thiazole-Based Scaffolds
The chemical structure of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- serves as a valuable starting point for the development of next-generation thiazole-based scaffolds with improved potency and selectivity.
Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. cuni.cz The thiazole scaffold is a privileged structure in the design of kinase inhibitors. nih.gov For example, 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives have been designed as c-Met kinase inhibitors. nih.gov By applying medicinal chemistry strategies such as scaffold hopping and structure-guided design, the 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- core could be elaborated to generate novel and potent inhibitors of various kinases implicated in disease.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- scaffold is crucial to establish a clear structure-activity relationship. This involves synthesizing a library of derivatives with substitutions at various positions of the thiazole and phenyl rings and evaluating their biological activity. Such studies can provide valuable insights into the key structural features required for a desired pharmacological effect and guide the design of more potent and selective compounds.
Application in Chemical Biology and Probe Development
Beyond its direct therapeutic potential, 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- can be a valuable tool in chemical biology for understanding complex biological processes.
Photoaffinity Probes: The trifluoromethylphenyl group is a key component in the design of trifluoromethylphenyl diazirine (TPD) photoaffinity probes. nih.govuq.edu.au These probes are used to identify the protein targets of bioactive small molecules. Upon photoactivation, the diazirine group forms a reactive carbene that covalently crosslinks the probe to its binding partner, enabling subsequent identification by techniques such as mass spectrometry. nih.gov The 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- scaffold could be readily modified to incorporate a diazirine moiety, transforming it into a photoaffinity probe to elucidate its mechanism of action and identify novel therapeutic targets.
Fluorescent Probes: Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in living cells. nih.gov Certain heterocyclic scaffolds can be functionalized to create fluorescent probes. nih.gov By introducing fluorophores or environmentally sensitive dyes to the 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- structure, it may be possible to develop novel fluorescent probes for biological imaging applications, such as monitoring enzymatic activity or protein-protein interactions.
Q & A
Basic Research: How can the crystal structure of 4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]- be determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Key steps:
- Grow high-quality crystals via slow evaporation or diffusion methods.
- Collect data on a diffractometer (Mo/Kα radiation recommended for light-atom resolution).
- Refine anisotropic displacement parameters for the trifluoromethyl group to account for electron density delocalization .
Basic Research: What synthetic routes are reported for this compound?
Methodological Answer:
The compound is typically synthesized via:
- Thiazole ring formation : Condensation of α-bromo ketones with thiourea derivatives. For example, reacting 4-(trifluoromethyl)phenyl-substituted α-bromo ketones with thiourea in ethanol under reflux (40–80°C, 12–24 hours) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Advanced Research: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational barriers in the trifluoromethyl group):
- Dynamic NMR : Use variable-temperature NMR to detect hindered rotation.
- Computational modeling : Compare DFT-optimized structures (e.g., Gaussian or ORCA) with XRD data to identify conformers .
- Cross-validation : Validate NMR assignments using 2D techniques (HSQC, HMBC) and XRD-derived bond lengths/angles .
Advanced Research: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
Key considerations:
- Catalyst screening : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole linkages) .
- Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates.
- Scale-up adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 100°C, 30 minutes) while maintaining >90% purity (HPLC monitoring) .
Basic Research: How is the compound’s stability assessed under experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >200°C for thiazole derivatives).
- Solution stability : Monitor via NMR in DMSO-d6 or CDCl3 over 72 hours.
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled illumination (e.g., 254 nm) to detect photodegradation .
Advanced Research: How can its pharmacological activity be evaluated in vitro?
Methodological Answer:
- Targeted assays : Use kinase inhibition assays (e.g., EGFR or JAK2) due to structural similarity to patented thiazole-based inhibitors .
- Cellular uptake : Radiolabel the compound with (via trifluoromethyl group) for PET imaging studies.
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Advanced Research: What computational methods predict its binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., PDB IDs).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (focus on trifluoromethyl-phenyl interactions).
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions .
Basic Research: What analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water mobile phase, 1.0 mL/min) with UV detection at 254 nm.
- Mass spectrometry : ESI-MS in positive ion mode (expected [M+H]+ ~259.24 m/z) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
